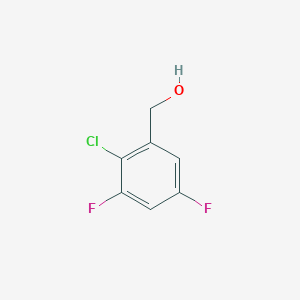

2-Chloro-3,5-difluorobenzyl alcohol

Descripción

2-Chloro-3,5-difluorobenzyl alcohol (molecular formula: C₇H₅ClF₂O) is a halogenated benzyl alcohol derivative featuring chlorine and fluorine substituents at the 2-, 3-, and 5-positions of the aromatic ring. This compound is of interest in pharmaceutical and agrochemical synthesis due to the synergistic electronic effects of chlorine (electron-withdrawing) and fluorine (moderate electron-withdrawing with high electronegativity).

Propiedades

IUPAC Name |

(2-chloro-3,5-difluorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O/c8-7-4(3-11)1-5(9)2-6(7)10/h1-2,11H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUQFPJJRKHMFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CO)Cl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,5-difluorobenzyl alcohol typically involves the chlorination and fluorination of benzyl alcohol derivatives. One common method is the direct halogenation of benzyl alcohol using chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.

Industrial Production Methods

Industrial production of 2-Chloro-3,5-difluorobenzyl alcohol may involve multi-step processes, including the preparation of intermediate compounds followed by selective halogenation. The choice of reagents, reaction conditions, and purification methods are optimized to achieve high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-3,5-difluorobenzyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the halogen atoms, yielding benzyl alcohol.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

Oxidation: 2-Chloro-3,5-difluorobenzaldehyde or 2-Chloro-3,5-difluorobenzoic acid.

Reduction: Benzyl alcohol.

Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-Chloro-3,5-difluorobenzyl alcohol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 2-Chloro-3,5-difluorobenzyl alcohol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to molecular targets, affecting various biochemical pathways.

Comparación Con Compuestos Similares

Key Observations :

- Electronic Effects : The chlorine at position 2 in the target compound enhances the acidity of the hydroxyl group compared to fluorine-substituted analogs (e.g., 3,5-difluorobenzyl alcohol) .

- Steric Considerations : Fluorine at positions 3 and 5 minimizes steric hindrance compared to bulkier substituents like ethoxy (e.g., 4-ethoxy-3,5-difluorobenzyl alcohol) .

- Solubility: The presence of fluorine improves solubility in polar aprotic solvents relative to non-fluorinated analogs like 2-chlorobenzyl alcohol .

Research Findings and Industrial Relevance

- Material Science : Ethoxy- and nitro-substituted derivatives are used in liquid crystals and polymers, suggesting applications in advanced materials for the target compound .

- Synthetic Methods : describes fluorination techniques using halogenating agents and catalysts, which may apply to the synthesis of 2-chloro-3,5-difluorobenzyl alcohol .

Actividad Biológica

2-Chloro-3,5-difluorobenzyl alcohol is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, supported by case studies and research findings.

Chemical Structure and Synthesis

2-Chloro-3,5-difluorobenzyl alcohol is derived from the bromination of 2-chloro-3,5-difluorotoluene. The synthesis typically involves the use of bromine (Br2) in the presence of catalysts such as iron or aluminum bromide, under controlled conditions to ensure selectivity and yield.

The biological activity of 2-Chloro-3,5-difluorobenzyl alcohol can be attributed to its ability to interact with various biological targets. Its mechanism often involves nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine), which enhance the electrophilicity of the carbon atom bonded to the hydroxyl group. This reactivity allows for potential interactions with cellular components, influencing pathways related to cell survival and apoptosis.

Neuroprotective Properties

Research indicates that compounds with similar structures exhibit neuroprotective effects. For instance, studies on aromatic carbamates have shown that they can increase autophagy and upregulate antiapoptotic proteins like B-cell lymphoma 2 (Bcl-2). These properties may extend to 2-Chloro-3,5-difluorobenzyl alcohol, suggesting its potential in neurodegenerative disease models .

Case Studies and Research Findings

- Neuroprotection in Cell Models :

-

Oxidation Pathways :

- The oxidation of benzyl alcohols has been extensively studied using various catalysts. For example, palladium nanoparticles have been shown to facilitate the oxidation of benzyl alcohol to form several products, including benzaldehyde and benzoic acid. Understanding these pathways can provide insights into how 2-Chloro-3,5-difluorobenzyl alcohol behaves under oxidative conditions .

Applications in Medicinal Chemistry

The compound is being explored for its potential as a chemical probe in biological research. Its unique structure allows for modifications that can lead to diverse biological activities, making it a candidate for developing new pharmaceuticals targeting various diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Chloro-3,5-difluorobenzyl alcohol | C₁₃H₉ClF₂O | Potential neuroprotective |

| 2-Chloro-3-fluorobenzyl alcohol | C₁₂H₉ClF | Anticancer properties |

| 3,5-Difluorobenzyl alcohol | C₁₂H₉F₂O | Antimicrobial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.